1,1,2,2,3,3,6,7,7,7-十氟-1-羟基-5,6-双(三氟甲基)庚烷-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one" is a highly fluorinated organic molecule. While the specific compound is not directly mentioned in the provided papers, the research on related polyfluorinated compounds offers insights into the chemical behavior and synthesis of such complex fluorinated structures.

Synthesis Analysis

The synthesis of complex fluorinated compounds often involves multi-step reactions with careful control of conditions to avoid unwanted side reactions. For instance, the synthesis of a fluorinated aromatic diamine monomer was achieved by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl ether, followed by reduction . Similarly, the synthesis of a diarylheptanoid compound was accomplished starting from 4-methoxycinnamic acid, indicating the versatility of starting materials in the synthesis of fluorinated compounds .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is characterized by the presence of multiple fluorine atoms, which can significantly influence the physical and chemical properties of the molecule. For example, the presence of fluorine can affect the acidity, as seen in the case of bis((trifluoromethyl)sulfonyl)amine, where deprotonation leads to electron delocalization and a shortening of the S–N bond .

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, including nucleophilic attacks and radical reactions. For instance, hexafluorobicyclo[2,2,1]hept-2,5-diene was shown to react with sodium methoxide, leading to the formation of methoxy-substituted fluorinated compounds . Additionally, the reductive addition-elimination of decafluorocyclohepta-1,3-diene with sodium borohydride resulted in a mixture of nonafluorocyclohepta-dienes .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into organic compounds typically results in high thermal stability and solubility in polar organic solvents. For example, fluorinated polyimides derived from a fluorinated diamine exhibited good solubility in various solvents and high thermal stability, with glass transition temperatures ranging from 223–225°C . The presence of fluorine also affects the acidity and reactivity of compounds, as demonstrated by the gas-phase acidity of bis((trifluoromethyl)sulfonyl)amine .

科学研究应用

合成和反应性:该化合物参与了各种多氟双环化合物的合成,并显示出独特的反应模式。例如,已经从相关的多氟双环化合物生成了合成上有用的碳负离子中间体,从而制备了各种衍生物(Brown 等人,1972 年,化学会志-帕金交易 1)。

氟环化:相关化合物的氟环化反应导致双环和三环氟醚的形成,表明此类化合物具有创建复杂分子结构的潜力(Pustovit 等人,1997 年,氟化学杂志)。

金属配合物的形成:已证明该家族中的化合物与金属羰基反应,形成各种金属配合物。这突出了它们在有机金属化学中的潜力(Bursics 等人,1976 年,氟化学杂志)。

聚离子液体:它们用于合成聚离子液体,这些液体已证明具有快速且可逆的 CO2 吸附性能,表明在气体分离和储存中的应用(Mineo 等人,2012 年,高级技术聚合物)。

金属配合物中的配体:这些化合物可以作为金属配合物中的配体,如涉及全氟二烯配体的研究中所证明的(Lentz & Patzschke,2004 年,无机和一般化学杂志)。

多氟化合物和双环化合物:研究集中于从全氟环庚二烯衍生的双环化合物的创建,说明了这些化合物在合成复杂氟化结构中的多功能性(Dodsworth 等人,1984 年,氟化学杂志)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one involves the conversion of a starting material to an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the introduction of fluorine atoms, the addition of a hydroxyl group, and the incorporation of trifluoromethyl groups.", "Starting Materials": [ "1,1,2,2,3,3-Hexafluoropropan-2-ol", "Sodium hydroxide", "Hydrogen fluoride", "Trifluoromethyl iodide", "Sodium iodide", "Potassium carbonate", "4-Heptanone" ], "Reaction": [ "Step 1: Conversion of 1,1,2,2,3,3-Hexafluoropropan-2-ol to 1,1,2,2,3,3,6,7,7,7-Decafluoro-4-heptanone using hydrogen fluoride and trifluoromethyl iodide as reagents.", "Step 2: Conversion of 1,1,2,2,3,3,6,7,7,7-Decafluoro-4-heptanone to 1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-4-heptanone using sodium hydroxide as a reagent.", "Step 3: Conversion of 1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-4-heptanone to 1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one using trifluoromethyl iodide and sodium iodide as reagents in the presence of potassium carbonate as a base." ] } | |

CAS 编号 |

1980008-22-7 |

分子式 |

C9H2F16O2 |

分子量 |

446.087 |

IUPAC 名称 |

1,1,2,2,3,3,6,7,7,7-decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one |

InChI |

InChI=1S/C9H2F16O2/c10-3(7(18,19)20,8(21,22)23)1(5(13,14)15)2(26)4(11,12)6(16,17)9(24,25)27/h1,27H |

InChI 键 |

DPPIEXSGZYVZJT-UHFFFAOYSA-N |

SMILES |

C(C(=O)C(C(C(O)(F)F)(F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

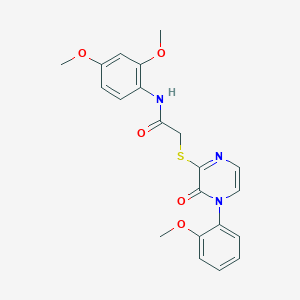

![1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B3002629.png)

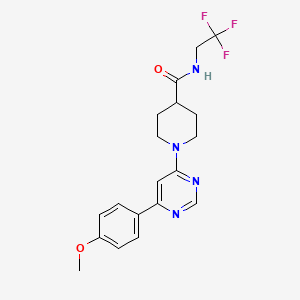

![2,4-Dimethyl-6-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3002630.png)

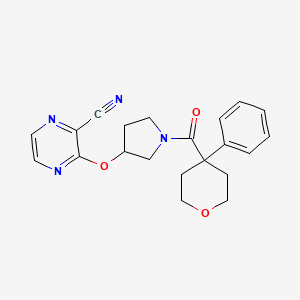

![N-(dimethylaminomethylidene)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3002635.png)

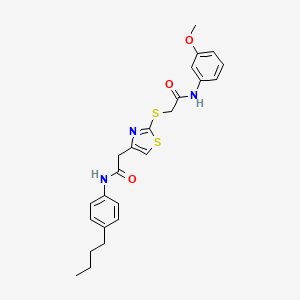

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B3002636.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide](/img/structure/B3002639.png)

![4-ethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B3002644.png)